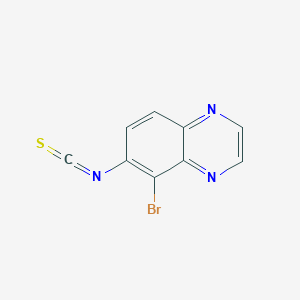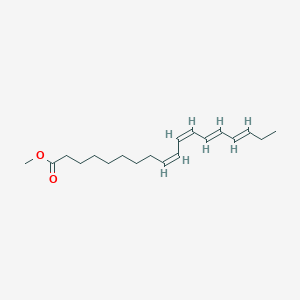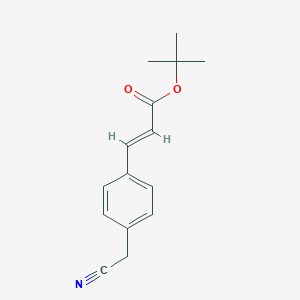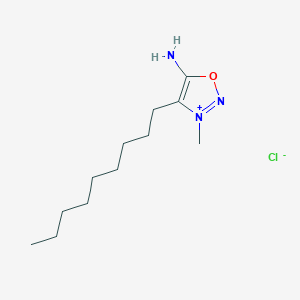
3-Methyl-4-n-nonylsydnonimine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-n-nonylsydnonimine hydrochloride, also known as SIN-1, is a synthetic compound that has been widely used in scientific research for its unique properties. It is a nitric oxide (NO) donor, which means it can release NO in a controlled manner. This property has made it a valuable tool in studying the effects of NO in various biological systems.
Mécanisme D'action
3-Methyl-4-n-nonylsydnonimine hydrochloride releases NO in a controlled manner, which activates the enzyme guanylate cyclase in the target cells. This leads to the production of cyclic guanosine monophosphate (cGMP), which in turn causes vasodilation and other physiological effects.
Effets Biochimiques Et Physiologiques
3-Methyl-4-n-nonylsydnonimine hydrochloride has been shown to have a variety of biochemical and physiological effects, depending on the target cells and tissues. It can induce vasodilation, reduce platelet aggregation, and inhibit the production of inflammatory cytokines. It has also been shown to have neuroprotective effects in certain models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-4-n-nonylsydnonimine hydrochloride has several advantages as a research tool. It can release NO in a controlled and predictable manner, which allows for precise experimentation. It is also relatively stable and easy to handle in the laboratory. However, it has some limitations as well. It can be toxic to cells at high concentrations, and its effects can be influenced by other factors such as pH and temperature.
Orientations Futures
There are several future directions for research involving 3-Methyl-4-n-nonylsydnonimine hydrochloride. One area of interest is the development of new NO donors with improved properties, such as increased stability and specificity. Another area is the investigation of the role of NO in various disease processes, such as cancer and neurodegenerative diseases. Additionally, 3-Methyl-4-n-nonylsydnonimine hydrochloride could be used to study the effects of NO in combination with other drugs or therapies, to determine potential synergistic effects.
Méthodes De Synthèse
The synthesis of 3-Methyl-4-n-nonylsydnonimine hydrochloride involves the reaction of 3-methyl-4-nitrosoaniline with nonylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 3-Methyl-4-n-nonylsydnonimine hydrochloride.
Applications De Recherche Scientifique
3-Methyl-4-n-nonylsydnonimine hydrochloride has been used in various scientific studies to investigate the role of NO in different biological processes. It has been shown to have a vasodilatory effect on blood vessels, which can be useful in the treatment of cardiovascular diseases. It has also been used to study the effects of NO on neurotransmission and inflammation.
Propriétés
Numéro CAS |
19951-50-9 |
|---|---|
Nom du produit |
3-Methyl-4-n-nonylsydnonimine hydrochloride |
Formule moléculaire |
C12H24ClN3O |
Poids moléculaire |
261.79 g/mol |
Nom IUPAC |
3-methyl-4-nonyloxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C12H24N3O.ClH/c1-3-4-5-6-7-8-9-10-11-12(13)16-14-15(11)2;/h3-10,13H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
CRYMQNCOGJZOPC-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC1=C(ON=[N+]1C)N.[Cl-] |
SMILES canonique |
CCCCCCCCCC1=C(ON=[N+]1C)N.[Cl-] |
Synonymes |
3-methyl-4-nonyl-1-oxa-2-aza-3-azoniacyclopenta-2,4-dien-5-amine chlor ide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)
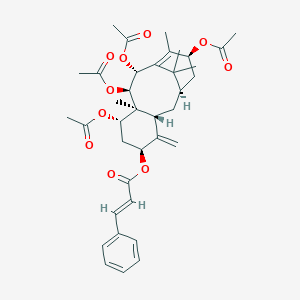
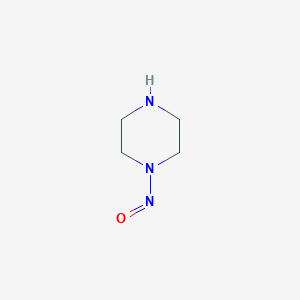
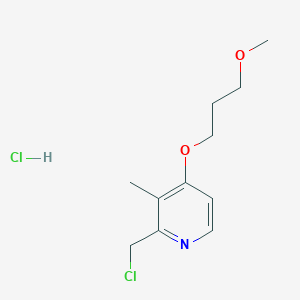
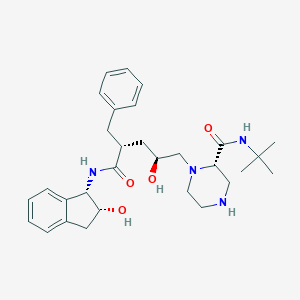
![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)
![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)

